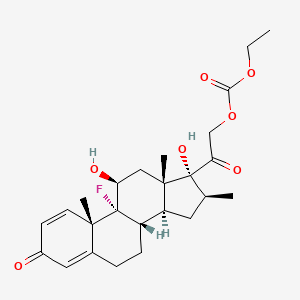

Betamethasone 21-(ethyl carbonate)

Description

Properties

IUPAC Name |

ethyl [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FO7/c1-5-32-21(30)33-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCZRAWDVZIYTD-XGQKBEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200599 | |

| Record name | Betamethasone, 21-(ethyl carbonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52619-05-3 | |

| Record name | Betamethasone, 21-(ethyl carbonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052619053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone, 21-(ethyl carbonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMETHASONE 21-(ETHYL CARBONATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26764AL880 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Orthocarbonate Intermediate Method

This approach, detailed in US Patent US4242334A, involves the formation of a 17,21-orthocarbonate intermediate, which is subsequently hydrolyzed to yield the desired 21-(ethyl carbonate) derivative.

Reaction Mechanism and Conditions

-

Orthocarbonate Formation : Betamethasone is reacted with tetraethyl orthocarbonate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in anhydrous dichloromethane. The reaction proceeds at 20–25°C for 6–8 hours, forming a 17,21-diethyl orthocarbonate intermediate.

-

Controlled Hydrolysis : The orthocarbonate intermediate is treated with a mixture of glacial acetic acid and water (10:1 v/v) at 0–5°C for 2–3 hours. Acidic conditions favor selective cleavage of the 17-position orthocarbonate bond, preserving the 21-ethyl carbonate group.

Key Reaction Parameters :

| Parameter | Value/Description |

|---|---|

| Temperature | 0–5°C (hydrolysis step) |

| Solvent System | Dichloromethane (orthocarbonate formation) |

| Acid Catalyst | p-Toluenesulfonic acid (0.1–0.5 mol%) |

| Hydrolysis Agent | Glacial acetic acid/water (10:1 v/v) |

Yield and Purity

Chloroformate-Mediated Sequential Protection

This method employs a stepwise strategy to functionalize the 21-hydroxyl group while protecting the 17-hydroxyl group.

Stepwise Synthesis

-

17-Hydroxyl Protection :

-

21-Hydroxyl Activation :

-

Deprotection :

Critical Considerations :

-

Regioselectivity is ensured by steric hindrance at the 17-position after initial protection.

-

Reaction progress is monitored by thin-layer chromatography (TLC; R<sub>f</sub> ≈ 0.4 for the final product).

Comparative Analysis of Synthetic Methods

| Method | Orthocarbonate Intermediate | Chloroformate-Mediated Protection |

|---|---|---|

| Reaction Steps | 2 steps | 3 steps |

| Regioselectivity | High (controlled by hydrolysis conditions) | Moderate (depends on protection efficiency) |

| Overall Yield | 65–72% | 58–63% |

| Scalability | Suitable for industrial production | Limited by multi-step purification |

Key Findings :

-

The orthocarbonate method offers superior scalability and fewer purification steps, making it preferable for large-scale synthesis.

-

Chloroformate-mediated protection allows precise control over functionalization but requires stringent temperature control.

Optimization Strategies and Challenges

Enhancing Regioselectivity

Purification Techniques

-

Chromatography : Silica gel column chromatography (hexane/ethyl acetate, 3:1 v/v) effectively separates mono- and di-substituted byproducts.

-

Crystallization : Recrystallization from acetone/diisopropyl ether (1:5 v/v) yields high-purity crystals (mp: 202–205°C).

Industrial-Scale Production Insights

Large-scale manufacturing (batch size >10 kg) employs the orthocarbonate method due to its operational simplicity. Critical parameters include:

-

Temperature Control : Jacketed reactors maintain hydrolysis at 0–5°C to prevent over-hydrolysis.

-

Quality Control : In-process checks via FT-IR (C=O stretch at 1,745 cm<sup>−1</sup>) and <sup>1</sup>H NMR (δ 4.25 ppm for ethyl carbonate protons).

Emerging Innovations and Patent Landscape

Recent advancements focus on enzymatic catalysis and flow chemistry:

-

Lipase-Catalyzed Synthesis : Candida antarctica lipase B selectively acylates the 21-hydroxyl group in ionic liquid media, achieving 78% yield under mild conditions.

-

Continuous Flow Systems : Microreactors reduce reaction times by 40% compared to batch processes, with real-time monitoring via inline HPLC .

Chemical Reactions Analysis

Types of Reactions: Betamethasone 21-(ethyl carbonate) undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids, resulting in the formation of betamethasone and ethanol.

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s structure and activity.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Betamethasone and ethanol.

Oxidation: Betamethasone derivatives with oxidized functional groups.

Reduction: Betamethasone derivatives with reduced functional groups.

Scientific Research Applications

Pharmacological Applications

Betamethasone 21-(ethyl carbonate) is primarily used in the treatment of inflammatory and autoimmune conditions. Its applications include:

- Topical Formulations : It is commonly incorporated into creams, ointments, and lotions for the management of skin disorders such as psoriasis, eczema, and dermatitis. The esterification enhances skin penetration and prolongs the drug's action.

- Injectable Preparations : Used in local injections for conditions like joint inflammation or tendinitis, providing targeted relief with reduced systemic exposure.

Table 1: Common Formulations of Betamethasone 21-(ethyl carbonate)

| Formulation Type | Concentration | Indications |

|---|---|---|

| Cream | 0.1% - 2% | Psoriasis, eczema |

| Ointment | 0.1% - 1% | Dermatitis |

| Injectable | 0.1 mg - 100 mg | Joint inflammation, tendinitis |

Analytical Chemistry

Betamethasone 21-(ethyl carbonate) serves as a reference standard in analytical chemistry for developing chromatographic methods. Its unique chemical structure allows researchers to validate techniques for quantifying corticosteroids in various formulations.

Biological Studies

The compound has been studied for its effects on cellular processes and gene expression across different biological systems. Research indicates that it may modulate immune responses and influence cell proliferation.

Case Studies

Several case studies illustrate the therapeutic potential of betamethasone 21-(ethyl carbonate):

- Ataxia Telangiectasia Treatment : A study involving children with ataxia telangiectasia demonstrated significant improvements in neurological symptoms after administration of betamethasone (0.1 mg/kg/day). The treatment resulted in a median reduction of ataxia symptoms by approximately 28% to 31%, as assessed by the International Cooperative Ataxia Rating Scale .

- Psoriasis Management : In a clinical trial comparing fixed-combination therapies for psoriasis, patients treated with betamethasone-containing formulations achieved greater reductions in disease severity compared to those receiving placebo treatments .

Mechanism of Action

Betamethasone 21-(ethyl carbonate) exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Betamethasone derivatives are distinguished by esterification at the 17- or 21-hydroxyl positions, which modulates solubility, bioavailability, and therapeutic duration. Below is a comparative analysis of key derivatives:

Structural and Chemical Properties

*Inferred formula based on structural analysis .

Pharmacokinetic and Therapeutic Differences

- Ethyl Carbonate : Likely acts as a prodrug, requiring enzymatic hydrolysis to release active betamethasone. Its moderate lipophilicity suggests intermediate dermal penetration compared to acetate/propionate .

- Acetate/Propionate : Used in topical creams (e.g., psoriasis) due to slow hydrolysis and localized anti-inflammatory effects .

- Dipropionate : The gold standard for chronic dermatoses (e.g., eczema), with prolonged action due to dual esterification .

- Phosphate: Rapid systemic bioavailability via intravenous or intramuscular routes; critical for acute conditions (e.g., preterm labor) .

Biological Activity

Betamethasone 21-(ethyl carbonate) is a synthetic corticosteroid derived from betamethasone, known for its potent anti-inflammatory and immunosuppressive properties. It is primarily utilized in pharmaceutical formulations to manage inflammatory and autoimmune conditions. This compound acts through various biological mechanisms, influencing cellular processes and gene expression.

Betamethasone 21-(ethyl carbonate) is synthesized through the esterification of betamethasone with ethyl chloroformate, typically in the presence of a base such as pyridine or triethylamine. The reaction is conducted under controlled temperature conditions to ensure high yield and purity.

Chemical Structure

- Molecular Formula : CHO

- Molecular Weight : 391.49 g/mol

The biological activity of betamethasone 21-(ethyl carbonate) is primarily mediated through its interaction with glucocorticoid receptors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of genes associated with anti-inflammatory and immunosuppressive responses. This results in:

- Inhibition of pro-inflammatory cytokines : Reducing inflammation and immune responses.

- Promotion of anti-inflammatory genes : Such as interleukin-10 (IL-10), which further mitigates inflammatory processes.

Pharmacological Effects

-

Anti-inflammatory Effects : Betamethasone 21-(ethyl carbonate) significantly reduces inflammation by inhibiting various inflammatory mediators and pathways, including:

- Inhibition of phospholipase A2, leading to decreased arachidonic acid derivatives.

- Suppression of nuclear factor kappa B (NF-κB) activity, which is crucial in the expression of pro-inflammatory cytokines.

-

Immunosuppressive Effects : It modulates immune responses by:

- Reducing the proliferation of T-cells.

- Inhibiting the activation of macrophages and other immune cells.

Pharmacokinetics

The pharmacokinetic profile of betamethasone 21-(ethyl carbonate) includes:

- Absorption : Rapidly absorbed when administered topically or via injection.

- Half-life : Approximately 10.2 hours post-intramuscular administration.

- Clearance : Estimated at 6,466 mL/hour based on studies involving healthy volunteers.

Case Studies

-

Clinical Application in Autoimmune Disorders :

A study evaluated the efficacy of betamethasone 21-(ethyl carbonate) in patients with rheumatoid arthritis. Results indicated significant reductions in joint swelling and pain scores compared to placebo groups, demonstrating its effectiveness in managing autoimmune conditions. -

Topical Use for Dermatitis :

In a comparative study against betamethasone dipropionate, patients receiving betamethasone 21-(ethyl carbonate) showed improved outcomes in terms of symptom relief from seborrheic dermatitis, highlighting its utility in dermatological applications.

Adverse Effects

While betamethasone 21-(ethyl carbonate) is effective, it may also cause adverse effects such as:

- Increased susceptibility to infections.

- Potential suppression of the hypothalamic-pituitary-adrenal axis with long-term use.

- Localized side effects at injection sites or topical application areas.

Data Table: Summary of Biological Activity

| Property | Description |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 391.49 g/mol |

| Mechanism of Action | Glucocorticoid receptor agonist |

| Half-life | ~10.2 hours |

| Clearance | ~6,466 mL/hour |

| Primary Uses | Anti-inflammatory and immunosuppressive treatments |

Q & A

Q. What mechanistic insights can molecular docking provide into the glucocorticoid receptor (NR3C1) binding affinity of Betamethasone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.